(S)-3-Phenylbutyric acid
Overview
Description
“(S)-3-Phenylbutyric acid” would be a type of organic compound known as a carboxylic acid . Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. They are known for their sour taste and ability to react with bases to form salts .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-3-Phenylbutyric acid” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Carboxylic acids like “(S)-3-Phenylbutyric acid” can undergo a variety of chemical reactions, including reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-3-Phenylbutyric acid” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Scientific Research Applications
Synthesis and Configuration Studies
- Synthesis of Amino Acids : (S,S)-2-Amino-3-phenylbutyric acid, synthesized from (R)-(1-phenylethyl)malonate, was used to determine the absolute configuration of naturally occurring amino acids (Tsuchihashi, Mitamura, & Ogura, 1979).
Pharmacological Studies
- Comparative Pharmacological Activity : Research on 3-phenyl-4-aminobutyric acid (analogous to (S)-3-Phenylbutyric acid) showed that its R-enantiomer has significant pharmacological activity in tests related to locomotor activity, antidepressant effects, and pain, highlighting enantiomer-specific actions in drugs (Dambrova et al., 2008).
Chemical Properties and Applications
- Organotin(IV) Carboxylates Synthesis : 2-Phenylbutyric acid was used to createorganotin (IV) complexes with potential applications as antibacterial agents against plant pathogens and for in vitro hemolysis studies (Naz et al., 2020).
Biomedical Research
Chemical Chaperone for Protein Folding : 4-Phenylbutyric acid (a derivative of 3-Phenylbutyric acid) is investigated for its role as a chemical chaperone, helping in the folding of misfolded proteins in the endoplasmic reticulum, and for its potential therapeutic effects in various diseases (Kolb et al., 2015).
Potential in Diabetes and Complications : 4-Phenylbutyric acid has shown promise in improving islet cell apoptosis, insulin resistance, and insulin secretion, which are affected in diabetes and its complications (Hu et al., 2019).
Environmental and Biotechnological Uses
- **Microbial Desymmetrization**: Studies involving Rhodococcus rhodochrous PB1 show that this bacterium can selectively metabolize one enantiomer of 3-phenylbutyric acid, indicating potential applications in environmental biotechnology and chiral chemistry (Simoni, Klinke, Zipper, Angst, & Kohler, 1996).
Plant Biology Research
- Regeneration in Plant Tissue Culture : 4-Phenylbutyric acid has been observed to promote plant regeneration, functioning as an auxin by converting to phenylacetic acid. This discovery has applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357380 | |
Record name | (S)-3-Phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenylbutyric acid | |
CAS RN |
772-15-6 | |
Record name | (+)-3-Phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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